(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of an indane moiety and a methoxyphenyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone typically involves the reaction of 2,3-dihydro-1H-indene with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or resins.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(4-methoxyphenyl)methanone
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
CAS No. |
920508-13-0 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2/c1-19-16-9-5-4-8-15(16)17(18)14-11-10-12-6-2-3-7-13(12)14/h2-9,14H,10-11H2,1H3 |
InChI Key |
BLBTYJQDOSPXDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCC3=CC=CC=C23 |
Origin of Product |
United States |
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